1-Methylbutyl decanoate

Description

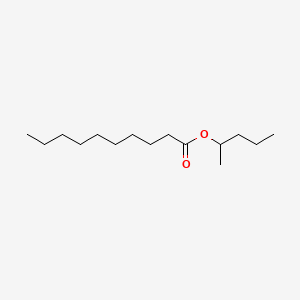

Structure

2D Structure

3D Structure

Properties

CAS No. |

55195-26-1 |

|---|---|

Molecular Formula |

C15H30O2 |

Molecular Weight |

242.40 g/mol |

IUPAC Name |

pentan-2-yl decanoate |

InChI |

InChI=1S/C15H30O2/c1-4-6-7-8-9-10-11-13-15(16)17-14(3)12-5-2/h14H,4-13H2,1-3H3 |

InChI Key |

SUDINHDYWVJZKB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)OC(C)CCC |

Origin of Product |

United States |

Synthesis Methodologies and Reaction Kinetics of 1 Methylbutyl Decanoate

Established Synthetic Routes for 1-Methylbutyl Decanoate (B1226879)

The primary route for synthesizing 1-methylbutyl decanoate is through the direct esterification of decanoic acid with 2-pentanol (B3026449). This reaction can be driven by various catalytic systems, each influencing the reaction rate and equilibrium.

Fischer Esterification Approaches to this compound Synthesis

Fischer-Speier esterification is a cornerstone method for producing this compound. This acid-catalyzed reaction involves the condensation of decanoic acid and 2-pentanol. tandfonline.comnih.gov The reaction is reversible, meaning that the ester can be hydrolyzed back into the carboxylic acid and alcohol in the presence of water. nih.gov

The core mechanism proceeds through several equilibrium steps:

Protonation of the carbonyl oxygen: An acid catalyst protonates the carbonyl group of decanoic acid, which significantly increases the electrophilicity of the carbonyl carbon. tandfonline.com

Nucleophilic attack: The hydroxyl group of 2-pentanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate. tandfonline.com

Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups of the intermediate.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a stable leaving group.

Deprotonation: The final step is the deprotonation of the resulting ester to yield this compound and regenerate the acid catalyst. tandfonline.com

To maximize the yield of the ester, the equilibrium must be shifted toward the products. This is typically achieved by using a large excess of one of the reactants, usually the alcohol (2-pentanol), or by removing the water as it is formed, for instance, through azeotropic distillation. researchgate.net

Catalytic Systems in this compound Production

A range of catalysts can be employed to facilitate the synthesis of this compound, falling into two main categories: homogeneous and heterogeneous catalysts.

Homogeneous Catalysts: Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid (TsOH), are commonly used as homogeneous catalysts. tandfonline.com These catalysts are effective in protonating the carboxylic acid, thereby accelerating the reaction. However, their use presents challenges in separation from the product mixture, often requiring neutralization and washing steps, which can lead to corrosion and waste generation. rsc.org

Heterogeneous Catalysts: Solid acid catalysts offer a more environmentally benign alternative. Ion-exchange resins, such as Amberlyst 15, have proven effective in catalyzing the esterification of decanoic acid. researchgate.netnih.gov These catalysts are easily separated from the reaction mixture by simple filtration, allowing for reuse and simplifying the purification process. The reaction mechanism on these solid catalysts is often described by models like the Eley-Rideal model, where one reactant (e.g., the alcohol) adsorbs onto the catalyst surface and reacts with the other reactant from the bulk phase. researchgate.net

Enzymatic Catalysts: Lipases are increasingly used as biocatalysts for ester synthesis due to their high selectivity and operation under mild conditions. researchgate.net Immobilized lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), are particularly effective for the esterification of fatty acids with secondary alcohols like 2-pentanol. nih.govresearchgate.net The reaction mechanism for lipases typically follows a Ping-Pong Bi-Bi kinetic model, involving the formation of an acyl-enzyme intermediate. nih.gov Enzymatic catalysis is a key component in the stereoselective synthesis of this compound.

Stereoselective Synthesis and Enantiomeric Control in this compound Production

Since 2-pentanol is a chiral molecule, this compound exists as a pair of enantiomers: (R)-1-methylbutyl decanoate and (S)-1-methylbutyl decanoate. Controlling the stereochemistry of the product is crucial in many applications.

Derivation from Chiral Precursors (e.g., (R)-2-Pentanol)

The most direct method to produce an enantiomerically pure ester is to start with an enantiomerically pure alcohol. For instance, using (R)-2-pentanol in the esterification reaction with decanoic acid will yield (R)-1-methylbutyl decanoate. However, the production of enantiomerically pure starting materials can be costly.

A more common and efficient approach is the enzymatic kinetic resolution of racemic 2-pentanol. acs.org This process utilizes the stereoselectivity of lipases. In a typical resolution, a racemic mixture of (R,S)-2-pentanol is reacted with an acyl donor (in this case, decanoic acid or a derivative like a vinyl or ethyl ester) in the presence of a lipase. researchgate.net The enzyme will preferentially acylate one enantiomer at a much higher rate than the other. nih.gov

For example, many lipases, following Kazlauskas's rule, will acylate the (R)-enantiomer of a secondary alcohol faster. nih.gov This results in the formation of (R)-1-methylbutyl decanoate, leaving behind unreacted (S)-2-pentanol in high enantiomeric excess. By stopping the reaction at approximately 50% conversion, one can obtain both the (R)-ester and the (S)-alcohol with high optical purity. acs.org Novozym 435 is a frequently used biocatalyst for such resolutions. nih.govresearchgate.net

Methods for Chiral Resolution of this compound Enantiomers

If a racemic mixture of this compound is synthesized, the enantiomers can be separated through chiral resolution techniques. The most prevalent method for both analytical and preparative separation of ester enantiomers is chiral chromatography. sigmaaldrich.com

Chiral Gas Chromatography (GC): For analytical purposes, chiral gas chromatography is a powerful tool. gcms.cz This technique employs a capillary column coated with a chiral stationary phase (CSP). Derivatized cyclodextrins are common CSPs used for this purpose. researchgate.net As the racemic mixture of this compound passes through the column, the two enantiomers interact differently with the chiral stationary phase, forming transient diastereomeric complexes. This differential interaction leads to different retention times, allowing for their separation and quantification. gcms.czresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): For preparative-scale separations, chiral HPLC is often used. Similar to chiral GC, it uses a column packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for separating a broad range of chiral compounds, including esters. sigmaaldrich.com The racemic mixture is passed through the column, and the separated enantiomers are collected as they elute at different times.

Optimization of Synthesis Parameters for this compound

To maximize the efficiency and yield of this compound synthesis, particularly in enzyme-catalyzed reactions, several parameters must be optimized. Methodologies like Response Surface Methodology (RSM) are often employed to study the effects of multiple variables and their interactions. nih.gov

Key parameters for optimization include:

Temperature: In enzymatic synthesis, temperature affects both the reaction rate and the enzyme's stability. While higher temperatures can increase the initial rate, they can also lead to enzyme denaturation over time. For many lipase-catalyzed reactions, an optimal temperature is typically found between 40°C and 60°C. nih.gov

Enzyme Loading: The concentration of the catalyst directly influences the reaction rate. Increasing the amount of lipase generally leads to a higher conversion in a shorter time, but there is a point of diminishing returns where the cost of the additional enzyme outweighs the benefit. mdpi.com

Substrate Molar Ratio: As esterification is an equilibrium reaction, the ratio of alcohol to acid is a critical parameter. Using an excess of one substrate (e.g., 2-pentanol) can shift the equilibrium towards the product side. However, a very large excess of alcohol can sometimes lead to enzyme inhibition. researchgate.net

Water Removal: In enzymatic reactions conducted in organic solvents, the water produced can inhibit the lipase and promote the reverse hydrolysis reaction. The addition of molecular sieves or performing the reaction under vacuum can effectively remove water and improve the final conversion.

The following table presents a hypothetical optimization of lipase-catalyzed synthesis of this compound based on typical findings for similar secondary esters.

| Parameter | Range Studied | Optimal Value | Effect on Conversion |

|---|---|---|---|

| Temperature (°C) | 30 - 70 | 50 | Increases up to an optimum, then decreases due to enzyme denaturation. |

| Enzyme Loading (wt%) | 5 - 20 | 15 | Conversion increases with loading, but levels off at higher concentrations. |

| Molar Ratio (Alcohol:Acid) | 1:1 - 5:1 | 3:1 | Excess alcohol shifts equilibrium to products; very high excess may cause inhibition. |

| Reaction Time (hours) | 4 - 24 | 18 | Conversion increases with time until equilibrium is reached. |

Kinetic and Mechanistic Investigations of this compound Formation

The enzymatic synthesis of this compound, primarily through the esterification of decanoic acid and 2-pentanol catalyzed by lipases, is a process governed by specific kinetic behaviors and reaction mechanisms. Understanding these aspects is crucial for optimizing reaction conditions to achieve high yields and purity. While specific kinetic data for this compound is not extensively available in publicly accessible literature, the principles of lipase-catalyzed esterification of similar esters provide a robust framework for understanding its formation.

The most widely accepted model for lipase-catalyzed esterification reactions is the Ping-Pong Bi-Bi mechanism. biointerfaceresearch.commdpi.comresearchgate.net This model delineates a sequential process where the enzyme first interacts with one substrate to form an intermediate, releases a product, and then binds with the second substrate to yield the final product and regenerate the enzyme.

In the context of this compound synthesis, the proposed Ping-Pong Bi-Bi mechanism would proceed as follows:

Acyl-Enzyme Complex Formation: The lipase (E) reacts with decanoic acid (A) to form a covalent acyl-enzyme intermediate (EA). In this step, a molecule of water (P) is released.

Alcoholysis: The acyl-enzyme intermediate (EA) then reacts with 2-pentanol (B).

Product Release: This reaction leads to the formation of the ester, this compound (Q), and the regeneration of the free enzyme (E).

This mechanism can be represented by the following equation:

E + A ⇌ EA + P EA + B ⇌ EQ ⇌ E + Q

Substrate inhibition is a common phenomenon observed in lipase-catalyzed reactions, where high concentrations of either the acid or the alcohol can lead to a decrease in the reaction rate. mdpi.com This is often attributed to the formation of dead-end complexes with the enzyme, which reduces the concentration of active enzyme available for the primary reaction.

The kinetics of lipase-catalyzed reactions are often described using the Michaelis-Menten equation, which relates the initial reaction rate to the substrate concentration. For a bi-substrate reaction following the Ping-Pong Bi-Bi mechanism, the rate equation can be more complex, incorporating the concentrations of both substrates and their respective Michaelis constants (Km) and the maximum reaction velocity (Vmax).

While specific Vmax and Km values for the synthesis of this compound are not readily found in published research, data from analogous lipase-catalyzed esterifications can provide insight into the expected kinetic behavior. For instance, the kinetic parameters for the lipase-catalyzed synthesis of isoamyl butyrate (B1204436) have been reported and are presented below as a reference. mdpi.com

Table 1: Apparent Kinetic Parameters for a Lipase-Catalyzed Esterification (Reference Compound: Isoamyl Butyrate)

| Kinetic Parameter | Value | Unit |

|---|---|---|

| Vmax | 11.72 | µmol/min/mg |

| Km (Acid) | 0.00303 | M |

| Km (Alcohol) | 0.00306 | M |

| Ki (Acid) | 1.05 | M |

This table presents data for the synthesis of isoamyl butyrate, a structurally similar ester, to illustrate the typical range of kinetic parameters in lipase-catalyzed esterifications. mdpi.com The values for this compound may vary.

Several factors significantly influence the reaction kinetics of this compound formation:

Temperature: Generally, an increase in temperature leads to a higher reaction rate up to an optimal point, beyond which the enzyme may denature, causing a rapid loss of activity. mdpi.com For many lipase-catalyzed reactions, the optimal temperature is typically in the range of 40-60°C. mdpi.com The relationship between temperature and the reaction rate constant is described by the Arrhenius equation. The activation energy for the lipase-catalyzed synthesis of a similar decanoate ester, 6-O-glucosyldecanoate, has been reported to be in the range of 60-67 kJ mol⁻¹. echemi.com

Substrate Molar Ratio: The molar ratio of decanoic acid to 2-pentanol can affect both the reaction rate and the final equilibrium conversion. An excess of one substrate can shift the equilibrium towards product formation. However, excessively high concentrations of either substrate can lead to inhibition, as previously mentioned.

Enzyme Concentration: The initial reaction rate is typically directly proportional to the enzyme concentration, assuming that the substrate concentrations are not limiting.

Water Activity: Water is a product of the esterification reaction. Its presence can promote the reverse reaction (hydrolysis), thereby reducing the net yield of the ester. Controlling water activity in the reaction medium, for instance by using molecular sieves or performing the reaction under vacuum, can significantly enhance the ester yield.

Table 2: Influence of Reaction Conditions on the Synthesis of Pentyl Esters (Reference Compounds)

| Parameter | Condition | Effect on Reaction Rate | Effect on Conversion |

|---|---|---|---|

| Temperature | Increasing from 40°C to 60°C | Increase | Increase |

| Alcohol/Acid Molar Ratio | Increasing from 1:1 to 2:1 | Increase | Increase |

| Enzyme Concentration | Increasing | Increase (initially) | No significant change |

This interactive table illustrates the general effects of reaction parameters on the enzymatic synthesis of pentyl esters, which are expected to be similar for this compound. mdpi.comulpgc.es The specific optimal values would need to be determined experimentally for the target compound.

Advanced Analytical and Spectroscopic Characterization of 1 Methylbutyl Decanoate

Chromatographic Techniques for 1-Methylbutyl Decanoate (B1226879) Analysis

Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. For a volatile ester like 1-methylbutyl decanoate, gas chromatography (GC) is the premier analytical choice, often coupled with various detectors for comprehensive analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely used analytical technique for the analysis of volatile and semi-volatile compounds such as this compound. nih.govdphen1.com The process involves a gas chromatograph to separate the components of a sample, which are then introduced to a mass spectrometer for detection and identification. dphen1.com The mass spectrometer ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio, and measures their intensity. This dual-system approach provides two levels of analysis: the retention time from the GC and the mass spectrum from the MS, which offers a high degree of confidence in compound identification. nih.gov

The identification of this compound is achieved by comparing its mass spectrum with reference spectra from established libraries, such as the NIST Mass Spectrometry Data Center. nih.gov The mass spectrum is characterized by a specific fragmentation pattern that serves as a molecular fingerprint. For this compound, key fragments would be expected from the cleavage of the ester bond and fragmentation of the alkyl chains.

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly suitable for the extraction of volatile and semi-volatile organic compounds from various matrices. mdpi.com When coupled with GC-MS, it provides a sensitive and efficient method for analyzing compounds like this compound, especially in food and environmental samples. mdpi.comsemanticscholar.orgresearchgate.net

In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After an equilibrium period, the fiber is retracted and inserted into the hot injector of a gas chromatograph, where the analytes are desorbed for analysis. nih.gov The choice of fiber coating is critical and depends on the polarity of the target analyte. For an ester like this compound, a fiber with intermediate polarity, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS), is often effective. nih.gov

Table 1: Illustrative HS-SPME-GC-MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| SPME Fiber | 50/30 µm DVB/CAR/PDMS |

| Sample Equilibration | 15 min at 60°C |

| Extraction Time | 30 min at 60°C |

| Desorption | 5 min at 250°C in GC injector |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Oven Program | Initial 40°C (2 min), ramp 5°C/min to 280°C (hold 5 min) |

| MS Detection | Electron Ionization (EI) at 70 eV, Scan range m/z 40-400 |

Stir Bar Sorptive Extraction (SBSE) is another sorptive extraction technique that offers higher sensitivity compared to SPME due to the larger volume of the stationary phase. mdpi.com In SBSE, a magnetic stir bar is coated with a layer of polydimethylsiloxane (PDMS) or other sorbent material. dphen1.com The stir bar is placed in a liquid sample, and as it stirs, analytes are partitioned from the sample matrix into the sorbent coating. nih.gov

This technique is particularly effective for extracting organic compounds from aqueous matrices. nih.govresearchmap.jp For this compound, SBSE can significantly improve extraction efficiency from samples like beverages or water. After extraction, the stir bar is removed, dried, and placed in a thermal desorption unit connected to the GC-MS system. dphen1.com The analytes are then thermally desorbed and transferred to the GC column. The use of more polar coatings like ethylene (B1197577) glycol/polydimethylsiloxane (EG/PDMS) can enhance the recovery of moderately polar compounds. mdpi.com

Liquid-Liquid Extraction (LLE) is a conventional and robust sample preparation method based on the differential solubility of a compound in two immiscible liquids. nih.gov To extract this compound, a water-immiscible organic solvent (e.g., dichloromethane (B109758) or hexane) is vigorously mixed with the aqueous sample. researchgate.netresearchgate.net The nonpolar ester preferentially partitions into the organic phase. After separation of the two layers, the organic extract is collected, often dried to remove residual water, and concentrated before injection into the GC-MS system. nih.gov

A variation of this technique is dispersive liquid-liquid microextraction (DLLME), which uses a small amount of extraction solvent and a disperser solvent. nih.gov When injected into the aqueous sample, this mixture forms a cloudy solution of fine droplets, maximizing the surface area for rapid analyte transfer. This miniaturized approach reduces solvent consumption and extraction time. nih.gov

For the quantification of this compound using GC-MS, an internal standard method is typically employed to ensure accuracy and precision by correcting for variations in sample preparation and instrument response. An ideal internal standard would be a compound with similar chemical properties to this compound but not present in the sample, such as an isotopically labeled version or a homologous ester (e.g., heptyl nonanoate).

A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of this compound and a constant concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte concentration. The concentration of this compound in an unknown sample is then determined by calculating its peak area ratio and interpolating from the calibration curve. The method's performance is validated by assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.gov

Table 2: Example of a Quantitative GC-MS Method Validation for this compound

| Parameter | Result |

|---|---|

| Linear Range | 1 - 500 µg/L |

| Correlation Coefficient (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 µg/L |

| Limit of Quantification (LOQ) | 1.5 µg/L |

| Recovery | 92 - 108% |

| Precision (RSD) | < 10% |

Gas Chromatography-Electroantennographic Detection (GC-EAD) for Bioactivity Profiling

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique used to identify biologically active volatile compounds that can be perceived by insects. science.gov This method is crucial in the study of semiochemicals, such as pheromones and kairomones, which mediate insect behavior. iihr.res.innih.gov GC-EAD couples a gas chromatograph with an insect antenna, which serves as a highly specific and sensitive biological detector. science.gov

The effluent from the GC column is split into two streams. One stream is directed to a conventional detector, like a flame ionization detector (FID), while the other flows over an excised insect antenna mounted between two electrodes. biorxiv.org When a compound that can be detected by the insect's olfactory receptors elutes from the column and passes over the antenna, it triggers a change in the electrical potential across the antenna. iihr.res.in This electrophysiological response, or depolarization, is amplified and recorded as a peak in the electroantennogram.

By comparing the retention times of peaks in the FID chromatogram with the responses in the electroantennogram, researchers can pinpoint which specific compounds in a complex mixture are biologically active. biorxiv.org To assess the bioactivity of this compound, the compound would be injected into the GC-EAD system, and the antennal response of a target insect species would be recorded. A significant EAD response would indicate that the insect's antenna has olfactory receptors capable of detecting this ester, suggesting it may play a role in the insect's chemical ecology.

High-Performance Liquid Chromatography (HPLC) for Purification and Enantiomer Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purification and, crucially, the enantiomeric separation of chiral molecules like this compound. Due to the presence of a stereocenter at the second carbon of the pentyl group, this compound exists as a pair of enantiomers. These enantiomers exhibit identical physical and chemical properties in an achiral environment, necessitating the use of a chiral stationary phase (CSP) for their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the resolution of a wide range of racemic compounds, including esters. researchgate.netnih.gov The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. vt.edu The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, their separation.

For the enantiomeric separation of this compound, a normal-phase HPLC method employing a polysaccharide-based chiral column, such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), would be a suitable approach. The mobile phase would typically consist of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol. The optimization of the mobile phase composition is critical to achieve baseline separation of the enantiomers.

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane/Isopropanol (98:2, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

Chemometric Approaches in this compound Data Analysis

The large and complex datasets generated by modern analytical instruments, particularly spectroscopic techniques like NMR and NIR, often require the use of chemometric methods for data analysis and interpretation. Chemometrics employs multivariate statistical and mathematical tools to extract meaningful information from chemical data. ccrdigital-lab.itdiva-portal.org

For the analysis of this compound, chemometric approaches can be applied in several ways:

Principal Component Analysis (PCA): PCA can be used to explore the variance within a set of spectroscopic data (e.g., NIR spectra of different samples containing this compound). It can help in identifying patterns, grouping samples, and detecting outliers.

Partial Least Squares (PLS) Regression: PLS is a powerful regression technique that can be used to build predictive models. For instance, a PLS model can be developed to correlate NIR spectral data with the concentration of this compound, enabling rapid quantitative analysis. scispace.comresearchgate.net

Classification Models: Techniques like Soft Independent Modeling of Class Analogy (SIMCA) or Partial Least Squares Discriminant Analysis (PLS-DA) can be used to classify samples based on their spectroscopic fingerprints. This could be applied, for example, to differentiate between samples with varying enantiomeric ratios of this compound. mdpi.com

By applying these chemometric tools, it is possible to build robust models for the qualitative and quantitative analysis of this compound, enhancing the speed and efficiency of the analytical workflow.

Biological and Ecological Significance of 1 Methylbutyl Decanoate

Role as a Lepidopteran Sex Pheromone

1-Methylbutyl decanoate (B1226879) is a known sex pheromone for several species of Lepidoptera, particularly within the Psychidae family, commonly known as bagworm moths. Pheromones are chemical substances released by an organism that affect the behavior or physiology of others of the same species. In the case of sex pheromones, they are crucial for mate location and attraction, often over considerable distances.

In bagworm moths such as the evergreen bagworm, Thyridopteryx ephemeraeformis, and Oiketicus kirbyi, the wingless, maggot-like adult females remain within the bags they constructed as larvae. foodb.cah1.coresearchgate.net To attract the winged males for mating, these females release a potent sex pheromone. foodb.caresearchgate.netepa.gov The primary and essential component of the sex pheromone for T. ephemeraeformis has been identified as 1-methylbutyl decanoate.

The communication process begins when the female emits the pheromone, which is then carried by the wind. Male moths possess highly sensitive antennae capable of detecting minute concentrations of the pheromone, guiding them to the stationary female. foodb.ca This chemical communication is vital for the reproductive success of these species, given the female's lack of mobility.

For Oiketicus kirbyi, the pheromone system is more complex. While this compound is a key component, it is part of a multi-component blend. Research has identified five chiral esters in the pheromone extract of female O. kirbyi: 1-methylbutyl octanoate (B1194180), 1-methylbutyl nonanoate, this compound, 1-methylpentyl decanoate, and 1-methylbutyl dodecanoate (B1226587). nih.gov Among these, this compound was the most abundant and elicited the strongest response from the male antennae. nih.gov Field tests have shown that blends of these esters are necessary for optimal male attraction, suggesting that the specific ratio and combination of these compounds are crucial for species-specific communication and reproductive isolation. nih.gov

Pheromone Components in Bagworm Moths

| Species | Key Pheromone Component(s) | Notes |

|---|---|---|

| Thyridopteryx ephemeraeformis | This compound | Primary and essential component. |

| Oiketicus kirbyi | 1-Methylbutyl octanoate, 1-Methylbutyl nonanoate, this compound, 1-Methylpentyl decanoate, 1-Methylbutyl dodecanoate | A multi-component blend where this compound is the most abundant. |

Many complex organic molecules, including this compound, exist as stereoisomers, specifically enantiomers, which are non-superimposable mirror images of each other (designated as (R) and (S)). In insect pheromone communication, the biological activity is often highly specific to one enantiomer.

Studies on bagworm moths have demonstrated this enantiomeric specificity. For T. ephemeraeformis, the biologically active enantiomer of this compound is the (R)-form. Similarly, in the pheromone blend of O. kirbyi, the (R)-enantiomers of 1-methylbutyl octanoate, 1-methylbutyl nonanoate, and 1-methylbutyl dodecanoate were found to strongly synergize the attraction to (R)-1-methylbutyl decanoate. nih.gov Conversely, the (S)-enantiomers were either inactive or, in the case of (S)-1-methylbutyl nonanoate, inhibitory to the attraction of males. nih.gov

This high degree of specificity ensures that only males of the same species, which have receptors tuned to the precise enantiomeric form of the pheromone, are attracted. This mechanism is a critical component of reproductive isolation among closely related species that might otherwise respond to similar chemical structures.

Enantiomeric Activity in Oiketicus kirbyi Pheromone Blend

| Compound | (R)-Enantiomer Activity | (S)-Enantiomer Activity |

|---|---|---|

| This compound | Active | Inactive |

| 1-Methylbutyl octanoate | Synergist | Inactive |

| 1-Methylbutyl nonanoate | Synergist | Inhibitory |

| 1-Methylbutyl dodecanoate | Synergist | Inactive |

Influence on Plant Volatile Organic Compound (VOC) Profiles and Pollinator Interactions

Currently, there is no scientific literature available that documents a role for this compound in influencing plant volatile organic compound (VOC) profiles or in mediating pollinator interactions. The known biological and ecological significance of this compound is confined to its function as an insect pheromone. Plants produce a wide array of VOCs to attract pollinators, deter herbivores, and communicate with other plants, but this compound has not been identified as one of these compounds. nih.govunime.it Therefore, its role in the broader context of plant-insect chemical ecology, beyond its pheromonal activity for specific moth species, remains unknown.

Broader Context of Ester-Based Pheromones in Insect Ecology

Esters, such as this compound, are a common class of compounds used as pheromones throughout the insect world, particularly in Lepidoptera. rothamsted.ac.uk These compounds are derivatives of fatty acids and are characterized by their volatility, which allows them to be effectively dispersed in the air to act as long-range signals. rothamsted.ac.uk

The use of esters as sex pheromones is a widespread strategy in moths. rothamsted.ac.uk The specificity of these chemical signals is often achieved through a variety of mechanisms:

Component Combination: Many species use a blend of several different esters and other compounds. The unique combination and ratio of these components create a species-specific signal. nih.gov

Isomeric Specificity: As seen with this compound, the specific stereoisomer (enantiomer) or geometric isomer (in the case of unsaturated compounds) is often critical for biological activity. nih.gov

Functional Group and Chain Length: Variations in the alcohol or carboxylic acid portions of the ester molecule, such as the length of the carbon chain, create a wide diversity of potential pheromone molecules.

This chemical diversity allows for the evolution of highly specific communication channels, which is essential for reproductive isolation among the vast number of insect species. The study of ester-based pheromones, including this compound, is not only fundamental to understanding insect behavior and ecology but also has practical applications in pest management through strategies like mating disruption and population monitoring. rothamsted.ac.uk

Enzymatic Transformations and Metabolic Pathways of 1 Methylbutyl Decanoate in Non Human Systems

Hydrolytic Degradation of 1-Methylbutyl Decanoate (B1226879) by Esterases

The primary route for the breakdown of 1-methylbutyl decanoate is through enzymatic hydrolysis, a reaction catalyzed by a class of enzymes known as esterases. This process involves the cleavage of the ester bond by the addition of a water molecule.

Carboxylesterases (CEs) are a superfamily of serine hydrolases that play a critical role in the hydrolysis of a wide array of ester-containing compounds. nih.govnih.gov These enzymes are found across various biological systems, including insects, plants, and microorganisms. CEs exhibit broad substrate specificity, enabling them to act on structurally diverse molecules. nih.gov While specific studies on this compound are limited, the activity of CEs on esters with medium-chain fatty acids (like decanoic acid) and secondary alcohols is well-documented.

These enzymes typically possess a catalytic triad (B1167595) (serine-histidine-aspartate/glutamate) within their active site, which is responsible for the nucleophilic attack on the carbonyl carbon of the ester. acs.org The substrate specificity of carboxylesterases often favors esters with short to moderate chain lengths for the acyl moiety. nih.gov

Table 1: Examples of Carboxylesterases and Their Substrate Preferences Relevant to this compound Hydrolysis

| Enzyme Source | Enzyme Name/Class | Preferred Substrates (Acyl Chain Length) | Reference |

| Human Liver | Carboxylesterase 1 (CES1) | Prefers short alcohol chains | nih.gov |

| Human Small Intestine | Carboxylesterase 2 (CES2) | Activity increases with alcohol chain length | nih.gov |

| Bumblebee Venom | BivCaE | Degrades triglycerides, including longer-chain ones | nih.gov |

| Various Bacteria/Archaea | General Carboxylesterases | Typically act on short to moderate chain lengths (≤ C12) | nih.gov |

Note: This table provides examples of carboxylesterase activities on related substrates to infer the potential for this compound hydrolysis.

The enzymatic hydrolysis of this compound yields two primary products: decanoic acid and 1-methylbutanol (also known as pentan-2-ol).

Decanoic Acid : A saturated fatty acid with a ten-carbon chain. It can be further metabolized by the organism, typically through the β-oxidation pathway, to generate energy.

1-Methylbutanol (Pentan-2-ol) : A five-carbon secondary alcohol. This compound can be utilized in other metabolic pathways or may be volatile and contribute to the organism's chemical profile.

The reaction is as follows: this compound + H₂O ---(Carboxylesterase)---> Decanoic Acid + 1-Methylbutanol

Biosynthetic Pathways of Ester Formation in Biological Systems

The synthesis of volatile esters like this compound is a key process in many organisms, particularly in plants and yeasts, where these compounds contribute significantly to flavor and aroma profiles.

The biosynthesis of this compound relies on the availability of two precursor molecules: an acyl-coenzyme A (acyl-CoA) and an alcohol.

Fatty Acid Precursors : The decanoate portion of the ester is derived from fatty acid metabolism. Fatty acids are converted to their activated form, decanoyl-CoA, which serves as the acyl donor in the esterification reaction. The pool of available acyl-CoAs of varying chain lengths is largely supplied by the β-oxidation of longer-chain fatty acids.

Amino Acid Precursors : The alcohol moiety, 1-methylbutanol (pentan-2-ol), is a branched-chain alcohol. The biosynthesis of such alcohols is often linked to the catabolism of branched-chain amino acids (BCAAs) through pathways like the Ehrlich pathway. nih.govscienceopen.com While the isoleucine and leucine (B10760876) pathways are well-established routes for the production of other C5 alcohol isomers (2-methyl-1-butanol and 3-methyl-1-butanol, respectively), the precise, detailed pathway for 1-methylbutanol (pentan-2-ol) is less commonly documented but is understood to originate from these amino acid degradation routes in many microorganisms and plants. nih.govresearchgate.net The presence of 2-pentanol (B3026449) has been detected in fruits such as bananas. wikipedia.org

The final and rate-limiting step in the biosynthesis of this compound is catalyzed by alcohol acyltransferases (AATs). nih.gov These enzymes facilitate the condensation of an alcohol with an acyl-CoA.

AATs belong to the BAHD superfamily of acyltransferases and exhibit a wide range of specificity for both their alcohol and acyl-CoA substrates, which accounts for the vast diversity of esters found in nature. nih.govbiorxiv.org The general reaction is:

Decanoyl-CoA + 1-Methylbutanol ---(Alcohol Acyltransferase)---> this compound + Coenzyme A

The substrate promiscuity of AATs allows for the synthesis of numerous different esters depending on the cellular concentrations of various alcohols and acyl-CoAs. nih.govnih.gov

Table 2: Substrate Specificity of Various Alcohol Acyltransferases (AATs)

| Enzyme Name | Organism Source | Acyl-CoA Substrates Accepted | Alcohol Substrates Accepted | Reference |

| SAAT | Fragaria × ananassa (Strawberry) | Acetyl-CoA, Butanoyl-CoA, Hexanoyl-CoA | C1-C8 straight-chain, aromatic alcohols | nih.gov |

| CmAAT1 | Cucumis melo (Melon) | Acetyl-CoA, Propionyl-CoA, Butanoyl-CoA | C3-C9 straight-chain, branched-chain alcohols | nih.gov |

| VpAAT | Carica papaya (Papaya) | Larger acyl-CoA substrates | Various alcohols | nih.gov |

| ATF1 | Saccharomyces cerevisiae (Yeast) | Acetyl-CoA | Isoamyl alcohol, Butanol, Ethanol (B145695) | nih.gov |

Note: This table illustrates the broad substrate range of AATs. While not specific to this compound, it shows their capability to utilize medium-chain acyl-CoAs and branched-chain alcohols.

The β-oxidation pathway is a central metabolic process for the degradation of fatty acids. In this cyclical pathway, long-chain fatty acids are broken down into two-carbon units in the form of acetyl-CoA. This process not only generates energy (ATP) and reducing equivalents (NADH and FADH₂) but also provides the building blocks for a variety of biosynthetic pathways.

For the synthesis of the decanoyl-CoA precursor of this compound, β-oxidation can work in reverse (in some pathways) or, more commonly, provides a pool of shorter-chain acyl-CoAs from longer fatty acids. The fatty acid synthase (FAS) complex, on the other hand, builds up fatty acids from two-carbon (C2) acetyl-CoA units, which can lead to the formation of decanoic acid that is then activated to decanoyl-CoA. Therefore, the C2 units derived from various catabolic processes are fundamental to the de novo synthesis of the fatty acid component of this compound.

Microbial Metabolism of this compound and Related Esters

The formation and transformation of this compound in non-human systems are primarily driven by the metabolic activities of microorganisms, particularly during fermentation processes. Yeasts and, to a lesser extent, acetic acid bacteria, play a crucial role in the synthesis and modification of a wide range of volatile esters that contribute to the aromatic profile of fermented foods and beverages.

During alcoholic fermentation, yeasts, especially Saccharomyces cerevisiae, are the principal organisms responsible for the production of esters, including those related to this compound. The synthesis of this ester is dependent on the availability of its two precursors: the alcohol 1-methylbutanol (commonly known as isoamyl alcohol) and the medium-chain fatty acid, decanoic acid.

Yeast Metabolism:

Formation of Isoamyl Alcohol: Saccharomyces cerevisiae produces isoamyl alcohol through the catabolism of the amino acid leucine via the Ehrlich pathway. researchgate.netbio-conferences.org This pathway involves the transamination of leucine to α-ketoisocaproate, followed by decarboxylation to isovaleraldehyde, and finally, reduction to isoamyl alcohol. researchgate.net The availability of leucine in the fermentation medium is a key factor influencing the production of isoamyl alcohol.

Formation of Decanoic Acid and its Activation: Decanoic acid is a medium-chain fatty acid (MCFA) synthesized by yeast as a by-product of lipid metabolism. nih.gov High concentrations of decanoic acid can be toxic to yeast cells, and one of the detoxification mechanisms is its conversion into less toxic ethyl esters. nih.gov For esterification to occur, decanoic acid must first be activated to its acyl-coenzyme A (acyl-CoA) form, decanoyl-CoA. This activation is catalyzed by fatty acyl-CoA synthetases. nih.gov

Ester Synthesis: The final step in the formation of this compound is the enzymatic condensation of isoamyl alcohol and decanoyl-CoA. This reaction is catalyzed by alcohol acyltransferases (AATs). researchgate.netnih.gov In S. cerevisiae, several enzymes exhibit this activity, including those encoded by the genes ATF1, ATF2, EEB1, and EHT1. researchgate.netnih.govnih.gov While Atf1 and Atf2 are primarily associated with the synthesis of acetate (B1210297) esters like isoamyl acetate, Eeb1 and Eht1 are known to be involved in the synthesis of ethyl esters of medium-chain fatty acids. researchgate.netnih.govnih.govnih.gov The broad substrate specificity of these enzymes allows for the formation of a variety of esters, including the combination of a higher alcohol like isoamyl alcohol with a medium-chain acyl-CoA like decanoyl-CoA.

The concentration of this compound and related esters is influenced by various fermentation conditions, including the yeast strain, fermentation temperature, and the composition of the medium, particularly the levels of nitrogen and lipids. nih.govnih.gov

Acetic Acid Bacteria Metabolism:

The primary metabolic role of acetic acid bacteria (AAB), such as those from the Acetobacter and Gluconobacter genera, in traditional fermentations is the oxidation of ethanol to acetic acid. nih.govnih.gov While they are known to produce some volatile compounds, their contribution to the formation of complex esters like this compound is generally considered to be less significant than that of yeast. nih.gov Some strains of AAB can produce ethyl acetate, but their ability to synthesize esters from higher alcohols and medium-chain fatty acids is not well-documented. nih.gov In some contexts, AAB may possess esterase activity, which could lead to the hydrolysis of esters, although this is also not their primary metabolic function. mdpi.com

In the production of fermented beverages like wine, commercial enzyme preparations are often used to enhance juice extraction, clarification, and to modulate the aromatic profile. These enzymes can indirectly influence the concentration of esters like this compound by increasing the availability of its precursors.

Commonly used enzyme preparations include:

Pectinases: These enzymes break down pectin (B1162225) in the grape cell walls, which can lead to a greater release of various compounds, including aroma precursors, into the must. bio-conferences.orgresearchgate.net Studies have shown that the use of maceration enzymes can significantly increase the initial concentrations of compounds like ethyl octanoate (B1194180) and ethyl decanoate. researchgate.net Furthermore, treatment with certain maceration enzymes has been found to increase the levels of isoamyl alcohol and decanoic acid at the end of fermentation, which are the direct precursors for this compound. researchgate.net

The table below summarizes the potential effects of different enzyme treatments on the precursors of this compound and related esters based on findings from various studies.

| Enzyme Treatment | Primary Activity | Potential Impact on this compound Precursors and Related Esters | Reference |

|---|---|---|---|

| Pectinases (Macerating Enzymes) | Degradation of pectin in grape cell walls. | Increased levels of isoamyl alcohol and decanoic acid post-fermentation. Increased initial concentrations of ethyl octanoate and ethyl decanoate. | researchgate.net |

| β-Glucosidases | Hydrolysis of glycosidically bound aroma precursors. | Release of free volatile compounds (e.g., terpenes), enhancing overall aroma complexity. No direct effect on this compound formation, but contributes to the overall aromatic profile. | videleaf.comnih.gov |

| Glucanases | Hydrolysis of glucans from yeast cell walls or fungal infections. | Accelerates yeast autolysis, which can release various intracellular compounds that may influence the final aroma and flavor profile. | bio-conferences.org |

It is important to note that the specific effect of an enzyme preparation depends on its composition, the presence of side activities, the grape variety, and the winemaking conditions. mdpi.com

Metabolic Interconnections within Lipid and Volatile Compound Metabolism

The biosynthesis of this compound is a clear example of the interconnection between lipid metabolism and the pathways responsible for the formation of volatile aroma compounds in yeast. This ester is formed at the crossroads of amino acid catabolism and fatty acid metabolism.

Pathway Intersection:

Amino Acid Catabolism (Ehrlich Pathway): The alcohol moiety, 1-methylbutanol (isoamyl alcohol), is derived from the catabolism of leucine. researchgate.net This is a key pathway for the production of "fusel alcohols," which are important precursors for a variety of acetate and fatty acid esters that contribute to the flavor and aroma of fermented beverages. researchgate.netbio-conferences.org

Fatty Acid Metabolism: The acyl moiety, decanoate, originates from the yeast's fatty acid synthesis pathway. nih.govnih.gov Medium-chain fatty acids (MCFAs) like octanoic and decanoic acid are intermediates in the synthesis of longer-chain fatty acids. When these MCFAs accumulate, they can become toxic to the yeast cell. nih.gov To mitigate this toxicity, yeast employs a detoxification strategy by converting them into their corresponding ethyl esters, and potentially esters of other alcohols like isoamyl alcohol if available. nih.govmdpi.com

The synthesis of this compound can therefore be seen as a result of the following metabolic sequence:

Leucine is catabolized to produce isoamyl alcohol.

Decanoic acid, an intermediate in fatty acid synthesis, is activated to decanoyl-CoA.

Alcohol acyltransferases (AATs) catalyze the condensation of decanoyl-CoA and isoamyl alcohol to form this compound. researchgate.netnih.gov

The following table outlines the key metabolic pathways and enzymes involved in the synthesis of the precursors of this compound in Saccharomyces cerevisiae.

| Precursor | Metabolic Pathway | Key Enzymes/Genes | Reference |

|---|---|---|---|

| 1-Methylbutanol (Isoamyl alcohol) | Ehrlich Pathway (from Leucine) | Branched-chain amino acid aminotransferases (BAT1, BAT2), Decarboxylases (ARO10), Alcohol dehydrogenases (ADH) | researchgate.net |

| Decanoyl-CoA | Fatty Acid Synthesis and Activation | Fatty Acid Synthase (FAS), Fatty Acyl-CoA Synthetase (e.g., FAA1) | nih.govnih.gov |

| This compound (Esterification) | Ester Synthesis | Alcohol Acyltransferases (ATF1, ATF2, EEB1, EHT1) | researchgate.netnih.govnih.gov |

Environmental Fate and Biodegradation Studies of 1 Methylbutyl Decanoate

Mechanisms of Environmental Degradation

The environmental degradation of 1-methylbutyl decanoate (B1226879) can occur through several mechanisms, including abiotic processes like hydrolysis and photolysis, and biotic processes, which are typically the most significant.

Abiotic Degradation:

Hydrolysis: The ester linkage in 1-methylbutyl decanoate is susceptible to hydrolysis, a chemical reaction with water that cleaves the molecule into its constituent alcohol and carboxylic acid. This reaction can be catalyzed by acids or bases. In the environment, this process is generally slow under neutral pH conditions but can be a contributing factor to the initial breakdown of the ester. lyellcollection.org The hydrolysis of this compound yields decanoic acid and 2-pentanol (B3026449).

Photolysis: Photolysis, or degradation by light, can also contribute to the breakdown of organic compounds in the environment. While some esters can undergo photodegradation, particularly in the presence of photosensitizers like humic substances in water, this is often a less dominant pathway compared to biodegradation for aliphatic esters. frontiersin.orgacs.org The rate and extent of photolysis would depend on factors such as the intensity of sunlight and the presence of other substances in the environment.

Biotic Degradation:

The primary mechanism for the environmental removal of fatty acid esters like this compound is biodegradation by microorganisms. lyellcollection.org A wide variety of microorganisms in soil and aquatic environments possess the necessary enzymes to break down these compounds. lyellcollection.org The initial and rate-limiting step in the biodegradation of esters is enzymatic hydrolysis. nih.gov

| Degradation Mechanism | Description | Products | Environmental Significance |

|---|---|---|---|

| Abiotic Hydrolysis | Cleavage of the ester bond by water, potentially catalyzed by acid or base. | Decanoic acid and 2-Pentanol | Generally slow under neutral environmental pH, but contributes to initial breakdown. |

| Photolysis | Degradation initiated by the absorption of light energy. | Various smaller organic molecules. | Considered a less significant pathway for aliphatic esters compared to biodegradation. |

| Biotic Hydrolysis (Biodegradation) | Enzymatic cleavage of the ester bond by microbial esterases or lipases. | Decanoic acid and 2-Pentanol | The primary and most rapid degradation pathway in most environments. |

Microbial Biodegradation Pathways

Step 1: Enzymatic Hydrolysis

The first step is the hydrolysis of the ester bond, catalyzed by microbial enzymes such as lipases and esterases. nih.govresearchgate.net These enzymes are ubiquitous in bacteria and fungi. lyellcollection.org This reaction breaks down this compound into decanoic acid and 2-pentanol (also known as sec-amyl alcohol). lyellcollection.orgwikipedia.orgnoaa.gov

Step 2: Biodegradation of Decanoic Acid

Decanoic acid, a medium-chain fatty acid, is readily metabolized by a wide range of microorganisms through the β-oxidation pathway. wikipedia.orgmicrobenotes.comnih.gov This is a central metabolic route for the degradation of fatty acids in many organisms. wikipedia.orgmicrobenotes.com The process involves the sequential removal of two-carbon units in the form of acetyl-CoA. wikipedia.orgmicrobenotes.com The acetyl-CoA then enters the citric acid cycle (TCA cycle) to be completely oxidized to carbon dioxide and water, generating energy for the cell.

The key steps in the β-oxidation of decanoic acid are:

Activation: Decanoic acid is activated to its coenzyme A (CoA) derivative, decanoyl-CoA.

Oxidation: Decanoyl-CoA is oxidized, introducing a double bond.

Hydration: A water molecule is added across the double bond.

Oxidation: The hydroxyl group is oxidized to a keto group.

Thiolysis: The molecule is cleaved to release acetyl-CoA and an acyl-CoA molecule that is two carbons shorter.

This cycle repeats until the entire fatty acid chain is converted to acetyl-CoA. wikipedia.orgmicrobenotes.com

Step 3: Biodegradation of 2-Pentanol

The degradation of the secondary alcohol, 2-pentanol, is also carried out by microorganisms. While specific pathways for 2-pentanol are not as extensively documented as for fatty acids, the general mechanism for alcohol degradation involves oxidation. Microorganisms can oxidize secondary alcohols to their corresponding ketones. In the case of 2-pentanol, this would be pentan-2-one. This ketone can then be further metabolized, potentially through pathways that lead to intermediates that can enter central metabolic pathways like the citric acid cycle. The aerobic biodegradation of other secondary alcohols, like isopropanol, has been shown to proceed via oxidation to the corresponding ketone (acetone). nih.govresearchgate.net

| Step | Metabolic Process | Key Enzymes | Intermediate/Product | Final Products |

|---|---|---|---|---|

| 1 | Enzymatic Hydrolysis of this compound | Esterases, Lipases | Decanoic acid and 2-Pentanol | - |

| 2a | β-Oxidation of Decanoic Acid | Acyl-CoA synthetase, Acyl-CoA dehydrogenase, etc. | Acetyl-CoA | CO2, H2O, Biomass |

| 2b | Oxidation of 2-Pentanol | Alcohol dehydrogenase | Pentan-2-one | CO2, H2O, Biomass |

Theoretical and Computational Chemistry Studies of 1 Methylbutyl Decanoate

Theoretical and computational chemistry provide powerful tools for investigating the molecular properties and reactivity of compounds like 1-methylbutyl decanoate (B1226879). These methods allow for the exploration of chemical phenomena at an atomic level, offering insights that can be difficult to obtain through experimental means alone. This section details the application of molecular modeling, quantum chemical calculations, and predictive models to understand the structure, reactivity, and potential biological interactions of 1-methylbutyl decanoate.

1 Methylbutyl Decanoate As a Model Compound in Chemical Research

Studies of Esterification and Transesterification Reactions

The synthesis of 1-methylbutyl decanoate (B1226879), also known as isoamyl decanoate or sec-amyl decanoate, is a key area of study in esterification research, often focusing on enzymatic catalysis which offers high selectivity and milder reaction conditions compared to traditional chemical methods.

One area of investigation involves the use of cutinase enzymes for the synthesis of various isoamyl fatty acid esters, including 1-methylbutyl decanoate. In such studies, the enzyme is typically immobilized to enhance its stability and reusability. The reaction involves the direct esterification of decanoic acid with 2-pentanol (B3026449) (isoamyl alcohol). Research has explored the substrate specificity of these enzymes. For instance, studies have shown that the efficiency of the enzymatic synthesis of isoamyl esters can be influenced by the chain length of the fatty acid.

While detailed kinetic studies specifically modeling the transesterification of this compound are not extensively available in the reviewed literature, the general principles of lipase-catalyzed transesterification are well-established. These reactions typically follow a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acyl donor to form an acyl-enzyme intermediate, which then reacts with the alcohol to produce the new ester. Factors such as substrate concentration, temperature, and the nature of the solvent are known to significantly influence the reaction rates and yields in these types of transformations.

Table 1: Parameters in the Enzymatic Synthesis of Isoamyl Esters

| Parameter | Condition/Observation |

|---|---|

| Enzyme | Immobilized Cutinase |

| Substrates | Decanoic acid and Isoamyl alcohol |

| Substrate Concentration | Varied to determine optimal synthesis conditions |

| Temperature | Optimized for maximum enzyme activity and ester yield |

It is important to note that specific research detailing the use of this compound as a model compound for in-depth kinetic studies of transesterification reactions is limited in publicly accessible scientific literature.

Investigations into Ester Hydrolysis Kinetics

The hydrolysis of esters, the reverse reaction of esterification, is a fundamental chemical process. The study of the kinetics of this reaction provides insights into the stability of the ester bond and the mechanisms of its cleavage.

While general principles of ester hydrolysis are well-understood, specific kinetic data and detailed mechanistic studies focusing solely on this compound are not readily found in the surveyed scientific literature. Research on the hydrolysis of esters often utilizes simpler alkyl esters, such as acetates or benzoates, to elucidate the effects of steric and electronic factors on reaction rates.

The enzymatic hydrolysis of esters is a significant area of research, particularly with the use of lipases. These enzymes can catalyze the hydrolysis of ester bonds, a reaction that is mechanistically the reverse of esterification. The catalytic action involves a serine-histidine-aspartate triad (B1167595) in the enzyme's active site which facilitates the nucleophilic attack on the ester's carbonyl carbon. stackexchange.com

For this compound, being an ester of a secondary alcohol, steric hindrance around the carbonyl group would be expected to influence the rate of both chemical and enzymatic hydrolysis compared to esters of primary alcohols. However, without specific experimental data for this compound, any discussion on its hydrolysis kinetics remains speculative and based on general principles of organic chemistry.

Table 2: General Factors Influencing Ester Hydrolysis

| Factor | Influence on Reaction Rate |

|---|---|

| pH | Catalyzes both acid- and base-mediated hydrolysis |

| Temperature | Increases reaction rate |

| Steric Hindrance | Generally decreases reaction rate |

Advanced Research Directions and Future Perspectives in 1 Methylbutyl Decanoate Research

Elucidation of Broader Biological Roles and Pathways

Fatty acid esters are integral to numerous biological processes, serving as signaling molecules, energy storage compounds, and structural components of cell membranes. nih.govresearchgate.net The biological roles of 1-methylbutyl decanoate (B1226879) are likely to be multifaceted, and future research should aim to elucidate its specific functions and the metabolic pathways in which it participates.

One primary area of investigation would be its role in cellular signaling. Fatty acid esters can act as intracellular messengers, modulating the activity of various enzymes and transcription factors. Research could explore whether 1-methylbutyl decanoate or its metabolites can influence key signaling pathways, such as those involved in inflammation, apoptosis, or cellular proliferation. Furthermore, its potential role as a pheromone or semiochemical in intercellular communication in various organisms warrants investigation.

Another significant avenue is its involvement in lipid metabolism. As an ester, this compound is a potential substrate for lipases and esterases, which would break it down into decanoic acid and 2-pentanol (B3026449). The metabolic fate of these products and their subsequent integration into metabolic pathways, such as fatty acid oxidation or gluconeogenesis, are important areas for future studies. Understanding the enzymes responsible for its synthesis and degradation will be crucial in mapping its metabolic network.

The structural characteristics of this compound, particularly its branched alkyl chain, may confer specific properties to biological membranes if it becomes incorporated into phospholipids (B1166683) or other complex lipids. This could influence membrane fluidity, permeability, and the function of membrane-bound proteins. researchgate.net

Table 1: Potential Biological Roles of this compound

| Potential Role | Investigatory Approach | Expected Outcome |

| Cellular Signaling | In vitro assays with cell cultures, transcriptomic and proteomic analysis. | Identification of modulated signaling pathways and target proteins. |

| Metabolic Substrate | Isotope tracing studies, enzymatic assays with purified lipases and esterases. | Determination of metabolic pathways and identification of key enzymes. |

| Membrane Component | Analysis of lipid composition of cells exposed to the ester, biophysical studies of model membranes. | Understanding its influence on membrane properties and function. |

| Pheromone/Allelochemical | Behavioral assays with insects or other organisms, electrophysiological recordings. | Identification of any semiochemical activity. |

Development of Novel Biosynthetic Routes

The synthesis of esters in nature is primarily catalyzed by enzymes such as lipases, esterases, and alcohol acyltransferases (AATs). nih.gov Developing novel biosynthetic routes for this compound would involve harnessing and engineering these biocatalytic systems for efficient and specific production.

A promising approach is the use of whole-cell biocatalysts, such as genetically engineered microorganisms. By overexpressing specific AATs with a preference for decanoyl-CoA and 2-pentanol, it may be possible to create microbial cell factories for the production of this compound. nih.gov This would involve identifying or engineering AATs with the desired substrate specificity and optimizing the metabolic pathways that supply the precursor molecules.

In vitro enzymatic synthesis using immobilized lipases is another viable strategy. Lipases are versatile catalysts that can function in non-aqueous media, driving the equilibrium towards ester synthesis. researchgate.net Research in this area would focus on screening for lipases with high activity and selectivity for the esterification of decanoic acid with 2-pentanol. Process optimization, including the choice of solvent, temperature, and substrate concentrations, would be critical for maximizing yield and purity.

Table 2: Comparison of Biosynthetic Routes for this compound

| Biosynthetic Route | Advantages | Challenges |

| Whole-Cell Biocatalysis | Sustainable, potential for high yields, uses renewable feedstocks. | Engineering substrate specificity of enzymes, metabolic burden on the host organism. |

| In Vitro Enzymatic Synthesis | High selectivity, mild reaction conditions, easier product purification. | Enzyme stability and cost, need for efficient enzyme immobilization. |

| Chemo-enzymatic Synthesis | Combines the advantages of both chemical and enzymatic methods. | Requires careful integration of chemical and biological steps. |

Advanced Analytical Methodologies for Trace Detection and Isomer Differentiation

The accurate detection and quantification of this compound, especially at trace levels and in complex matrices, requires sophisticated analytical techniques. Furthermore, the differentiation of its structural isomers is a significant analytical challenge.

For trace detection, methods combining chromatography with mass spectrometry are the gold standard. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) offer high sensitivity and selectivity. nih.gov Future research could focus on developing optimized extraction and cleanup protocols, such as solid-phase microextraction (SPME), to concentrate the analyte from various samples, including biological tissues, food, and environmental matrices. The use of advanced mass spectrometry techniques like tandem mass spectrometry (MS/MS) can further enhance sensitivity and provide structural information for unambiguous identification. nist.gov

The differentiation of isomers, such as distinguishing this compound from other pentyl decanoates (e.g., 2-methylbutyl decanoate or 3-methylbutyl decanoate), is crucial as isomers can have vastly different biological activities. High-resolution gas chromatography with specialized capillary columns can often separate isomers based on subtle differences in their boiling points and structures. rsc.org Additionally, mass spectrometry fragmentation patterns can sometimes provide clues to the branching structure of the alcohol moiety. For unequivocal isomer identification, nuclear magnetic resonance (NMR) spectroscopy remains the most powerful tool, although it is less sensitive than MS-based methods.

Theoretical Prediction of Chemical and Biological Activities

In silico methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and Density Functional Theory (DFT), are powerful tools for predicting the chemical and biological properties of molecules before they are synthesized or tested in the lab. inonu.edu.tr

QSAR models can be developed to predict various properties of this compound, such as its bioactivity, toxicity, and physicochemical properties (e.g., solubility, lipophilicity). These models are built by establishing a mathematical relationship between the structural features of a set of known compounds and their measured activities. By inputting the structure of this compound into a validated QSAR model for esters, it would be possible to estimate its potential biological effects. researchgate.net

DFT calculations can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of this compound. inonu.edu.tr These calculations can be used to predict its molecular geometry, vibrational frequencies (useful for interpreting infrared spectra), and NMR chemical shifts. Furthermore, DFT can be used to model its interaction with biological targets, such as the active site of an enzyme, to predict its binding affinity and potential inhibitory activity.

Sustainable Production and Environmental Management Strategies

The principles of green chemistry are increasingly important in the chemical industry, and the production of esters is no exception. Sustainable production strategies for this compound would focus on minimizing environmental impact and maximizing resource efficiency.

Biocatalysis, as discussed in the context of biosynthetic routes, is a cornerstone of sustainable ester production. researchgate.netrsc.org The use of enzymes or whole-cell systems can replace harsh chemical catalysts and reduce the generation of hazardous waste. acs.orgnih.govmdpi.com Furthermore, utilizing renewable feedstocks, such as decanoic acid derived from plant oils and 2-pentanol produced via fermentation of biomass, would significantly enhance the sustainability of the process.

Solvent selection is another critical aspect of green chemistry. The development of solvent-free reaction systems or the use of green solvents, such as ionic liquids or supercritical fluids, can eliminate the need for volatile and often toxic organic solvents. jove.com

In terms of environmental management, it is important to consider the entire life cycle of this compound, from its production to its ultimate fate in the environment. Research into its biodegradability and potential ecotoxicity will be essential to ensure that its use does not pose a risk to ecosystems. Developing efficient methods for its recovery and recycling from industrial processes would also contribute to a more sustainable production model.

Q & A

Q. What are the standard synthetic routes for preparing 1-Methylbutyl decanoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via esterification of decanoic acid with 1-methylbutanol using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid). Microwave-assisted solvent-free methods have been optimized for similar esters (e.g., 2,3-dihydroxypropyl decanoate), achieving faster reaction times (200–400 W microwave power) and reduced side products . Traditional methods require refluxing with azeotropic removal of water. Yield optimization involves monitoring reaction time, temperature, and catalyst concentration. Post-synthesis purification via column chromatography or distillation is recommended to isolate the ester.

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Elemental Analysis : Determines C, H, and O content to confirm molecular formula (e.g., C₁₅H₃₀O₂) .

- Spectroscopy :

- NMR (¹H and ¹³C) identifies functional groups and branching (e.g., methylbutyl chain conformation).

- FT-IR confirms ester carbonyl (C=O) stretching at ~1740 cm⁻¹.

- Chromatography : HPLC or GC-MS with a Hypersil BDS C18 column (100 x 4.0 mm, 3 µm) resolves impurities and quantifies purity .

Advanced Research Questions

Q. What advanced analytical strategies are recommended for detecting degradation products or impurities in this compound under varying storage conditions?

- Methodological Answer : A chemometric-assisted LC method, combining mixture I-optimal and response surface designs, can resolve up to 13 impurities. Gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) on a C18 column, paired with UV detection at 210–220 nm, is effective. Stability studies should include accelerated degradation (e.g., thermal stress at 40–60°C, oxidative/hydrolytic conditions) followed by mass spectrometry (MS/MS) to identify degradation pathways .

Q. How does the branching position (1-methyl vs. 2-methyl) in alkyl decanoate esters influence physicochemical properties and biological interactions?

- Methodological Answer : Isomeric differences alter lipophilicity and metabolic stability. For example, 2-Methylbutyl decanoate (a structural analog) may exhibit higher logP values than 1-methylbutyl isomers due to steric effects, impacting membrane permeability. Comparative studies using Langmuir monolayer assays or bacterial motility tests (e.g., sodium decanoate’s role in E. coli biofilm modulation ) can quantify structure-activity relationships. Molecular dynamics simulations further predict solubility and aggregation behavior .

Q. What methodologies are suitable for studying the ester’s interaction with lipid bilayers or synthetic membranes?

- Methodological Answer :

- DSC (Differential Scanning Calorimetry) : Measures phase transition temperatures to assess membrane disruption.

- Fluorescence anisotropy : Uses probes like DPH (1,6-diphenyl-1,3,5-hexatriene) to evaluate membrane fluidity changes.

- Artificial chemotaxis models : Sodium decanoate gradients in aqueous systems (e.g., NaCl-induced droplet migration ) can mimic biological interactions.

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound across studies?

- Methodological Answer :

- Meta-analysis with funnel plots : Assess publication bias by plotting effect sizes (e.g., logP values) against sample sizes. Asymmetry may indicate missing data or selective reporting .

- Standardized protocols : Replicate experiments using IUPAC-recommended methods (e.g., shake-flask technique for logP) and report detailed conditions (temperature, solvent purity) .

Experimental Design Considerations

Q. What controls and validation steps are critical when designing toxicity or biodegradation studies for this compound?

- Methodological Answer :

- Negative controls : Use solvent-only groups (e.g., DMSO) to isolate ester-specific effects.

- Positive controls : Compare with structurally related esters (e.g., methyl decanoate).

- Biodegradation assays : Follow OECD guidelines with activated sludge inoculum and GC-MS quantification of residual ester .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.